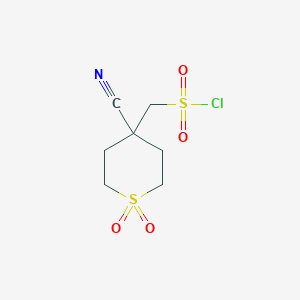
3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.
Applications De Recherche Scientifique
Antifungal and Antibacterial Applications
One study highlighted the synthesis of naphthalene derivatives with potent antifungal and antibacterial activities. These compounds were synthesized using a green methodology approach and evaluated for their antifungal and antibacterial properties, showing better activity than clinically prevalent drugs like Fluconazole and Amphotericin-B against specific pathogens (Tandon et al., 2010).
Anticancer Activity
Another significant application is in the development of anticancer drugs. Research on hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety showed promising anticancer activity on selected cancer cell lines. Docking studies suggested these compounds could serve as promising scaffolds for the development of thymidine phosphorylase inhibitors (Zagórska et al., 2021).
Polymer Synthesis
The compound has also found applications in the synthesis of polymers. A study reported the synthesis of novel urazole containing 3-hydroxynaphthalene group and its reaction with diisocyanates to prepare new soluble poly(urea-urethane)s, highlighting an efficient method for polymer preparation using room temperature ionic liquids and microwave irradiation (Mallakpour & Rafiee, 2007).
Chemosensors
Research into chemosensors has utilized naphthoquinone-based compounds for detecting transition metal ions. These compounds coordinate to metal ions, displaying remarkable selectivity towards Cu2+ ions and are useful in developing new materials for chemical sensing applications (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-3-11-28-12-14-29(15-13-28)23-25-21-20(22(31)26-24(32)27(21)2)30(23)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,3,11-16H2,1-2H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPNAVWNPKUVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)



![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)
![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)


